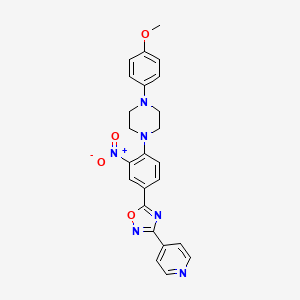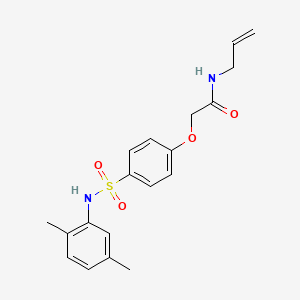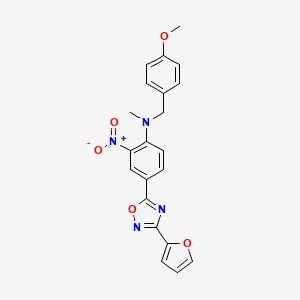
N-(o-tolyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(o-tolyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as OTOPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. OTOPA belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of OTOPA is not well understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. OTOPA has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
OTOPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers and lipid peroxidation in various tissues. OTOPA also exhibits anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
OTOPA has several advantages as a research tool. It is relatively easy to synthesize, and its chemical structure can be easily modified to generate analogs with improved efficacy. However, like any other chemical compound, OTOPA has certain limitations. Its solubility in water is relatively low, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the long-term safety and toxicity of OTOPA.
Zukünftige Richtungen
There are several potential future directions for research on OTOPA. One area of interest is its potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for OTOPA in these diseases. Additionally, the development of OTOPA analogs with improved efficacy and safety profiles is an area of ongoing research. Finally, studies are needed to determine the potential of OTOPA as a therapeutic agent in other diseases, such as cancer and inflammation.
Synthesemethoden
The synthesis of OTOPA involves the reaction of 2-(2-hydroxyphenoxy) acetic acid with o-toluidine and 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of the synthesized OTOPA is around 80%.
Wissenschaftliche Forschungsanwendungen
OTOPA has been extensively studied for its potential as a therapeutic agent in various diseases. Several studies have reported the anti-inflammatory, anti-tumor, and anti-oxidant properties of OTOPA. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-9-3-5-11-18(16)23-26-24(30-27-23)19-12-6-8-14-21(19)29-15-22(28)25-20-13-7-4-10-17(20)2/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAGXCNXDQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)


